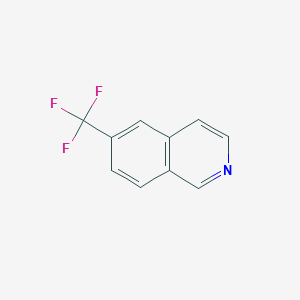

6-(Trifluoromethyl)isoquinoline

Descripción

Significance of Isoquinoline (B145761) Core Structures in Chemical and Biological Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast number of biologically active compounds. wikipedia.orgnih.govrsc.org It is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive molecules. nih.govresearchgate.netnih.gov The prevalence of the isoquinoline core is evident in the more than 2,500 known isoquinoline alkaloids, which are naturally occurring compounds primarily found in plants of the Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae families. wikipedia.org

These natural products exhibit a wide array of pharmacological activities. nih.govnih.govresearchgate.net For instance, morphine and codeine are potent analgesics, papaverine (B1678415) acts as a vasodilator, and berberine (B55584) displays antimicrobial and cholesterol-lowering effects. wikipedia.orgamerigoscientific.com The therapeutic applications of isoquinoline-containing compounds are extensive, encompassing treatments for cancer, microbial infections, inflammatory conditions, and neurological disorders. nih.govnih.gov The structural diversity and inherent biological activity of the isoquinoline nucleus make it a highly sought-after template for the design and synthesis of new drugs. nih.govrsc.org

Role of Trifluoromethylation in Modulating Molecular Properties and Biological Activity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful strategy in medicinal chemistry to enhance its therapeutic potential. mdpi.comhovione.com This is due to the unique electronic properties and high metabolic stability of the -CF3 group. mdpi.com The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the parent molecule. mdpi.com

Key effects of trifluoromethylation include:

Increased Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability. mdpi.comnumberanalytics.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown. mdpi.comnumberanalytics.com This can increase the half-life of a drug in the body.

Enhanced Binding Affinity: The trifluoromethyl group can improve the binding affinity of a molecule to its biological target by engaging in favorable interactions such as dipole-dipole and ion-dipole interactions. mdpi.com

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's absorption, distribution, and excretion. wikipedia.org

Numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), feature a trifluoromethyl group, underscoring the importance of this functional group in modern drug design. wikipedia.orgwikipedia.org

Overview of 6-(Trifluoromethyl)isoquinoline within the Landscape of Fluorinated Heterocycles

Fluorinated heterocycles, which are cyclic compounds containing at least one heteroatom and one or more fluorine atoms, represent a critical class of molecules in the pharmaceutical and agrochemical industries. tandfonline.comresearchgate.nettandfonline.com The combination of a heterocyclic scaffold with fluorine atoms often leads to compounds with enhanced biological activity and improved pharmacokinetic properties. numberanalytics.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

6-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXLPXFDDMEXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608053 | |

| Record name | 6-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194375-62-6 | |

| Record name | 6-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Trifluoromethyl Isoquinoline

Direct Trifluoromethylation Strategies

The direct introduction of a trifluoromethyl group onto the isoquinoline (B145761) core represents an atom-economical approach to 6-(trifluoromethyl)isoquinoline. These methods can be broadly categorized into radical, photoredox-catalyzed, and metal-catalyzed strategies.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation involves the generation of the trifluoromethyl radical (•CF₃), which then attacks the isoquinoline ring. The regioselectivity of this addition is influenced by the electronic properties of the heterocyclic system.

Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) can serve as an inexpensive and readily available source of the trifluoromethyl group. In a notable development, a scalable and operationally simple radical trifluoromethylation has been reported using trifluoroacetic anhydride in conjunction with pyridine (B92270) N-oxide and photoredox catalysis, which facilitates a facile decarboxylation to generate the CF₃ radical. nih.gov While this method is general for heteroaromatics, its specific application to achieve 6-substitution on isoquinoline would depend on the inherent reactivity of the C-H bonds.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. princeton.edunih.govcolab.ws This strategy often employs a photosensitizer, such as Ru(bpy)₃Cl₂ or organic dyes, which, upon irradiation with visible light, can initiate a single-electron transfer process to generate the trifluoromethyl radical from a suitable precursor. nih.govmit.eduorganic-chemistry.org The application of photoredox catalysis to the direct C-H trifluoromethylation of heterocycles is a subject of ongoing research, with the potential for regioselectivity to be tuned by the choice of solvent and other reaction parameters. nih.gov For instance, the direct C-H trifluoromethylation of heterocycles using sodium trifluoromethanesulfinate (Langlois' reagent) under photoredox conditions has been demonstrated to be effective for a range of substrates. rsc.org

A variety of electrophilic trifluoromethylating reagents have been developed that can deliver a "CF₃⁺" equivalent. researchgate.net Among the most prominent are hypervalent iodine compounds, such as Togni and Shibata reagents. nih.govbeilstein-journals.orgnih.gov These shelf-stable crystalline solids are capable of trifluoromethylating a wide array of nucleophiles, including heteroarenes. The reaction of isoquinoline with such reagents, often in the presence of a catalyst, can lead to trifluoromethylated products. However, controlling the regioselectivity to favor the 6-position over other positions (like the more electronically activated C1, C5, or C8 positions) remains a significant challenge in direct electrophilic additions.

Metal-Catalyzed Trifluoromethylation

Transition metal catalysis offers a powerful and often highly regioselective avenue for the synthesis of trifluoromethylated arenes and heteroarenes. These methods typically involve the cross-coupling of a pre-functionalized isoquinoline with a trifluoromethyl source.

Copper-catalyzed methods have been extensively developed for trifluoromethylation reactions due to the low cost and versatile reactivity of copper. A common strategy involves the coupling of an aryl or heteroaryl halide, such as 6-bromoisoquinoline, with a nucleophilic trifluoromethyl source. Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent, are frequently employed in these transformations. mit.edu The reaction is typically facilitated by a copper(I) salt and often requires a ligand, such as 1,10-phenanthroline, to promote the cross-coupling reaction. mit.edu

Another significant copper-mediated approach is the Sandmeyer-type trifluoromethylation. google.comlscollege.ac.in This reaction involves the diazotization of an amino group, such as in 6-aminoisoquinoline, to form a diazonium salt, which is then decomposed in the presence of a copper catalyst and a trifluoromethyl source to yield the desired trifluoromethylated product. beilstein-journals.org This method provides a valuable route from readily available amino-substituted heterocycles.

Below are tables summarizing representative conditions for these copper-catalyzed approaches, although specific examples for the synthesis of this compound are often embedded within broader studies on trifluoromethylation methodology.

Table 1: Representative Conditions for Copper-Catalyzed Trifluoromethylation of Aryl Halides

| Aryl Halide | CF₃ Source | Copper Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Iodide | TMSCF₃ | CuI | 1,10-phenanthroline | DMF | 60 | Varies | mit.edu |

| Aryl Iodide | CF₃CO₂Na | CuI/Ag₂O | None | DMF | 120 | Varies | lscollege.ac.in |

Table 2: General Conditions for Sandmeyer-Type Trifluoromethylation

| Starting Material | Reagents | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Amine | t-BuONO, TMSCF₃ | Cu(OTf)₂ | MeCN | 60 | Varies | |

| Aryl Amine | NaNO₂, HCl, Langlois' reagent | CuCl | MeCN/H₂O | RT | Varies | beilstein-journals.org |

Cyclization-Based Syntheses of the Isoquinoline Ring System with a Pre-existing Trifluoromethyl Group

A more common and often more efficient strategy for the synthesis of this compound involves the cyclization of a precursor that already contains the trifluoromethyl-substituted phenyl ring. Several classical and modern cyclization reactions have been adapted for this purpose.

Bischler-Napieralski Reaction and its Variants

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to afford the aromatic isoquinoline. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting material would be an N-acyl-2-(3-(trifluoromethyl)phenyl)ethanamine.

The general mechanism proceeds via an initial dehydration of the amide to form a nitrilium ion intermediate. wikipedia.org This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene (B151609) ring, followed by aromatization to yield the dihydroisoquinoline. Subsequent oxidation furnishes the final isoquinoline product.

| Reagent/Catalyst | Conditions | Product | Reference |

| POCl₃, P₂O₅ | Refluxing toluene (B28343) or xylene | 3,4-dihydroisoquinoline | organic-chemistry.org |

| Tf₂O, 2-halopyridine | Mild conditions | 3,4-dihydroisoquinoline | researchgate.net |

This table represents typical conditions for the Bischler-Napieralski reaction and its variants.

Pictet-Spengler Reaction and its Modifications

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organicreactions.orgwikipedia.org To synthesize a precursor for this compound, a 2-(3-(trifluoromethyl)phenyl)ethanamine would be reacted with an appropriate carbonyl compound. The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline.

The reaction is initiated by the formation of a Schiff base between the amine and the carbonyl compound, which then protonates to form an electrophilic iminium ion. quimicaorganica.org An intramolecular electrophilic attack on the aromatic ring leads to a spirocyclic intermediate, which rearranges and deprotonates to give the tetrahydroisoquinoline product. wikipedia.org While highly effective for electron-rich aromatic systems, this reaction may require harsher conditions, such as strong acids and higher temperatures, for less nucleophilic rings like those bearing a trifluoromethyl group. wikipedia.org

| Reactants | Catalyst | Product | Reference |

| β-arylethylamine, Aldehyde/Ketone | Acid (e.g., HCl, TFA) | Tetrahydroisoquinoline | organicreactions.orgwikipedia.org |

This table outlines the general components of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction and its Adaptations

The Pomeranz-Fritsch reaction is a direct method for synthesizing isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com For the synthesis of this compound, 3-(trifluoromethyl)benzaldehyde (B1294959) would be the starting aromatic component. The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid. thermofisher.com

The mechanism involves the formation of a benzalaminoacetal from the condensation of the aldehyde and the amine. wikipedia.org Subsequent acid-catalyzed cyclization proceeds through the elimination of alcohol molecules to form the aromatic isoquinoline ring. wikipedia.org This method offers the advantage of directly producing the isoquinoline without the need for a subsequent oxidation step. organicreactions.org

| Reactants | Catalyst | Product | Reference |

| Benzaldehyde, 2,2-dialkoxyethylamine | Concentrated H₂SO₄ | Isoquinoline | wikipedia.orgthermofisher.com |

This table illustrates the fundamental reactants and catalyst for the Pomeranz-Fritsch reaction.

Rhodium-Catalyzed C-H Activation/Annulation Cascades

Modern synthetic methods, such as transition metal-catalyzed C-H activation and annulation, offer efficient and atom-economical routes to isoquinoline derivatives. rsc.org Rhodium catalysis has been particularly successful in this area. nih.govnih.gov These reactions often involve the coupling of a substituted aromatic compound, such as a benzamide (B126) or an oxime, with an alkyne. nih.gov

For instance, a rhodium(III)-catalyzed synthesis of isoquinolines from aryl ketone O-acyloximes and internal alkynes has been developed. nih.gov This process occurs via a redox-neutral sequence involving C-H vinylation and C-N bond formation. nih.gov The adaptation of such a strategy using a starting material with a trifluoromethyl group on the aryl ring would provide a direct route to this compound. These methods are often characterized by their high functional group tolerance and regioselectivity. acs.orgacs.org

| Reactants | Catalyst System | Key Features | Reference |

| Aryl ketone O-acyloxime, Internal alkyne | [Cp*RhCl₂]₂/NaOAc | Redox-neutral, C-H vinylation | nih.gov |

| Benzamide, Alkyne | Rh(III) catalyst | Intramolecular annulation | nih.gov |

This table highlights examples of rhodium-catalyzed reactions for isoquinoline synthesis.

Multicomponent Cascade Reactions for Isoquinoline Ring Formation

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single pot to form a complex product, represent a highly efficient approach to heterocyclic synthesis. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied.

For example, Ugi four-component reactions (Ugi-4CR) have been utilized to create precursors for polycyclic quinazolinones, which are structurally related to isoquinolines. nih.gov This involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By carefully selecting a starting aldehyde or amine containing the 3-(trifluoromethyl)phenyl moiety, a subsequent cyclization step, potentially palladium-catalyzed, could lead to the desired isoquinoline scaffold. The development of a one-pot MCR-cyclization cascade would be a highly attractive and convergent strategy.

Synthesis from N-fluoroalkyl-1,2,3-triazoles via Ketenimine Intermediates

A notable and innovative method for constructing trifluoromethylated isoquinoline frameworks involves the thermal or microwave-assisted rearrangement of N-fluoroalkyl-1,2,3-triazoles. rsc.orgrsc.org This strategy proceeds through a reactive ketenimine intermediate, which then undergoes cyclization to form the desired isoquinoline ring system.

Specifically, the process begins with the denitrogenation of an N-fluoroalkylated 1,2,3-triazole, often facilitated by microwave heating. rsc.org This step leads to the formation of a ketenimine. In the case of 5-acylated N-pentafluoroethyl-1,2,3-triazoles, a subsequent 1,2-acyl shift occurs, followed by a rearrangement and cyclization to yield trifluoromethylated ring-fused isoquinolines. rsc.orgrsc.org

Research has demonstrated that this one-pot, multistep methodology can produce a variety of trifluoromethylated heterocyclic products. rsc.orgrsc.org For instance, the microwave-assisted transformation of N-pentafluoroethyl-1,2,3-triazoles can lead directly to trifluoromethylated isoquinolines. rsc.org The reaction conditions can be optimized to improve selectivity. For example, the addition of fluoride (B91410) salts, such as copper(II) fluoride, can enhance a 1,3-fluorine shift in an intermediate, influencing the final product distribution. rsc.org By carefully selecting the starting triazole and reaction parameters, this method provides a versatile route to novel trifluoromethylated isoquinolines. rsc.orgrsc.org

| Starting Material | Reaction Conditions | Key Intermediate | Product Type | Ref |

| 5-Acyl-N-pentafluoroethyl-1,2,3-triazoles | Thermal/Microwave | Ketenimine | Trifluoromethylated ring-fused isoquinolines | rsc.orgrsc.org |

| N-pentafluoroethyl-1,2,3-triazoles | Microwave, Additives (e.g., CuF2) | Ketenimine | 1-Trifluoromethyl-isoquinolines | rsc.org |

Functional Group Interconversions and Modifications for Introducing Trifluoromethyl Moiety at the 6-Position

The introduction of a trifluoromethyl (CF3) group at the 6-position of the isoquinoline core can also be achieved through functional group interconversion on a pre-formed isoquinoline ring. These methods often involve the transformation of an existing functional group at the C6 position into a trifluoromethyl group.

Common strategies include:

Radical Trifluoromethylation : This approach utilizes a source of trifluoromethyl radicals, such as TMSCF₃ in the presence of an oxidant like PhI(OAc)₂, to introduce the CF₃ group onto an electron-rich isoquinoline ring.

Nucleophilic Trifluoromethylation : This method typically involves the reaction of an isoquinoline N-oxide with a nucleophilic trifluoromethylating agent, for instance, Me₃SiCF₃ with a fluoride source like CsF. The N-oxide activates the ring towards nucleophilic attack, and the trifluoromethylation often occurs regioselectively.

From Halogen Precursors : A common two-step approach involves the initial introduction of a halogen, such as bromine, at the 6-position of the isoquinoline. This halogenated intermediate can then undergo a subsequent substitution reaction with a trifluoromethyl source, often catalyzed by a transition metal like palladium.

These functional group interconversions provide alternative pathways to this compound and its derivatives, complementing de novo synthesis strategies.

Enantioselective Synthesis of this compound and Derivatives

Achieving enantioselectivity in the synthesis of this compound derivatives is crucial for applications where specific stereoisomers are required. Several strategies have been developed to control the stereochemistry of these molecules.

Asymmetric Catalysis in Isoquinoline Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral isoquinolines. This often involves the reduction of a prochiral dihydroisoquinoline intermediate using a chiral catalyst.

Transition metal catalysts, particularly those based on rhodium and iridium, in combination with chiral ligands, have been effectively used for the asymmetric hydrogenation of C=N bonds in dihydroisoquinolines. researchgate.netmdpi.com The choice of catalyst, chiral ligand, and reaction conditions, including the presence of additives like acids, can significantly influence both the conversion and the enantiomeric excess (ee) of the resulting tetrahydroisoquinoline product. researchgate.net For instance, the development of chiral organic catalysts has enabled the highly enantioselective isomerization of trifluoromethyl imines, providing a route to optically active trifluoromethylated amines, which can be precursors or analogs to isoquinoline systems. nih.gov

| Catalyst Type | Reaction | Substrate | Key Feature | Ref |

| Chiral Rhodium/Iridium Complexes | Asymmetric Hydrogenation | Dihydroisoquinolines | High enantioselectivity in C=N bond reduction | researchgate.netmdpi.com |

| Chiral Organic Catalyst | Enantioselective Isomerization | Trifluoromethyl Imines | Access to optically active trifluoromethylated amines | nih.gov |

Chiral Auxiliary Mediated Approaches

The use of chiral auxiliaries is a well-established method for stereocontrolled synthesis. sigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral isoquinoline derivatives, a chiral auxiliary can be attached to the nitrogen atom of a precursor. nih.govresearchgate.net For example, chiral sulfinamides have been successfully employed. researchgate.net The steric bulk of the auxiliary guides the approach of a reactant from a specific face, leading to the formation of one enantiomer in excess. The stereochemical outcome of reactions like Grignard additions to chiral N-sulfinylimines is influenced by the auxiliary. researchgate.net This method has been applied to the synthesis of chiral 1-benzyltetrahydroisoquinoline natural products. researchgate.net

Biocatalytic Methods for Stereoselective Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes, as chiral catalysts, can perform stereoselective transformations with high precision. While specific examples for this compound are not detailed in the provided context, the enzymatic catalysis of the enantioselective reduction of dihydroisoquinolines is a recognized strategy for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov This approach leverages the inherent chirality of enzymes to achieve high enantioselectivity in the reduction of the imine bond.

Reactivity and Transformation of 6 Trifluoromethyl Isoquinoline

Electrophilic Aromatic Substitution Reactions

In isoquinoline (B145761), electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. arsdcollege.ac.inquimicaorganica.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. arsdcollege.ac.in Typically, substitution happens at the C5 and C8 positions. quimicaorganica.org

The introduction of the electron-withdrawing -CF₃ group at the 6-position further deactivates the entire aromatic system towards electrophilic attack. The -CF₃ group is a meta-director. Therefore, for 6-(trifluoromethyl)isoquinoline, electrophilic attack would be directed to the positions meta to the -CF₃ group, which are C5 and C7. The inherent reactivity of the isoquinoline nucleus (favoring C5 and C8) combined with the directing effect of the -CF₃ group suggests that substitution would most likely occur at the C5 position. Common electrophilic substitution reactions include nitration and sulfonation. masterorganicchemistry.com

Table 1: General Principles of Electrophilic Aromatic Substitution on Isoquinoline

| Reaction | Reagents | Typical Position of Substitution (on unsubstituted isoquinoline) | Expected Position on this compound |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5- and 8- | 5- and 7- |

| Sulfonation | H₂SO₄/SO₃ | 5- and 8- | 5- and 7- |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the isoquinoline ring occurs preferentially at the C1 position in the electron-deficient pyridine ring. arsdcollege.ac.inquimicaorganica.orgyoutube.com This reactivity can be exploited in reactions like the Chichibabin reaction, where treatment with sodium amide (NaNH₂) introduces an amino group at C1. arsdcollege.ac.in

For this compound, direct nucleophilic attack on the carbon-hydrogen bonds is challenging. However, if a good leaving group, such as a halogen, is present at an activated position (primarily C1), nucleophilic substitution proceeds more readily. quimicaorganica.orgmdpi.com For a hypothetical 1-chloro-6-(trifluoromethyl)isoquinoline, various nucleophiles could displace the chloride ion. The mechanism typically involves a nucleophilic addition to the C=N bond, forming a stable intermediate where the negative charge is accommodated by the nitrogen atom, followed by the elimination of the leaving group. quimicaorganica.org

Oxidation Reactions leading to Quinoline (B57606) Derivatives

The oxidation of the isoquinoline ring system can lead to different products depending on the oxidizing agent used. Treatment with peracids, such as perbenzoic acid, typically results in the formation of isoquinoline N-oxide, where the nitrogen atom is oxidized. arsdcollege.ac.in Stronger oxidizing agents, like alkaline potassium permanganate (B83412) (KMnO₄), can cause oxidative cleavage of the benzene ring, yielding a mixture of pyridinedicarboxylic acids (cinchomeronic acid) and phthalic acid. arsdcollege.ac.in

The transformation of an isoquinoline into a quinoline derivative represents a significant skeletal rearrangement and is not a typical outcome of standard oxidation reactions. Such a transformation would require cleavage and reformation of the heterocyclic ring. However, specific synthetic sequences involving multi-step reactions can lead to quinoline structures from isoquinoline precursors. For instance, a reported synthesis of 2-(trifluoromethyl)quinoline (B1226531) involved the cyclization of a phenethylphosphonium salt, which proceeded through an intermediate that was oxidized by air to the final quinoline product. clockss.org This, however, is a specific case within a synthetic route and not a general oxidation reaction of the isoquinoline core itself.

Reduction Reactions yielding Dihydroisoquinoline Derivatives

The isoquinoline ring can be selectively reduced to form dihydro- and tetrahydroisoquinoline derivatives, which are important structural motifs in many biologically active compounds. researchgate.netrsc.org The reduction typically affects the pyridine ring, leaving the benzene ring intact.

A key strategy for the controlled reduction of isoquinolines involves the activation of the nitrogen atom to facilitate the dearomatization of the pyridine ring. One effective method is the reaction of the isoquinoline with a chloroformate, such as benzyl (B1604629) chloroformate (ClCO₂Bn). researchgate.netdicp.ac.cn This reaction forms a reactive N-acylisoquinolinium intermediate. This activation makes the C=N bond more susceptible to nucleophilic attack by a hydride source or to catalytic hydrogenation, achieving regioselective dearomatization of the nitrogen-containing ring. researchgate.net

Catalytic hydrogenation is a powerful method for the reduction of isoquinolines. Asymmetric hydrogenation, in particular, allows for the synthesis of chiral dihydro- and tetrahydroisoquinolines with high enantioselectivity. scilit.com This is often achieved using transition metal catalysts, such as iridium or ruthenium, complexed with chiral phosphine (B1218219) ligands. researchgate.netdicp.ac.cn

Following activation with a chloroformate, the resulting isoquinolinium salt can be hydrogenated under pressure using a chiral catalyst system. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high conversion and enantiomeric excess (ee). dicp.ac.cn This methodology has been successfully applied to a range of substituted isoquinolines. researchgate.net

Table 2: Examples of Asymmetric Hydrogenation of Isoquinoline Derivatives

| Substrate | Activating Agent | Catalyst System | Product | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| 1-Methylisoquinoline | Benzyl Chloroformate | [{IrCl(cod)}₂]/(S)-SEGPHOS | 1-Methyl-1,2-dihydroisoquinoline derivative | 87 | 76 | dicp.ac.cn |

| 1-Propylisoquinoline | Benzyl Chloroformate | [{IrCl(cod)}₂]/(S)-SEGPHOS | 1-Propyl-1,2-dihydroisoquinoline derivative | 78 | 83 | researchgate.net |

| 1-Phenylisoquinoline | Benzyl Chloroformate | [{IrCl(cod)}₂]/(S)-SEGPHOS | 1-Phenyl-1,2-dihydroisoquinoline derivative | 49 | 80 | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions

The this compound scaffold is a valuable building block in organic synthesis, partly due to its ability to participate in metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions on the isoquinoline ring system.

Palladium-catalyzed reactions are particularly common. For instance, Suzuki-Miyaura coupling can be used to form a bond between a halogenated isoquinoline and an organoboron reagent. Another powerful technique is direct C-H activation, which allows for the functionalization of C-H bonds without the need for pre-installed leaving groups. For example, rhodium(III) catalysts have been shown to enable the C8-H arylation of isoquinoline derivatives. The reaction of organometallic reagents, such as Grignard or organolithium reagents, with isoquinolines (often after activation) typically leads to addition at the C1 position. princeton.edumdpi.com These methods provide versatile pathways for elaborating the this compound core into more complex molecules. mit.edu

Table 3: Examples of Metal-Catalyzed Reactions on Isoquinoline Scaffolds

| Reaction Type | Position | Catalyst/Reagent | Coupling Partner | Product Type | Ref |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C1 | Pd(PPh₃)₄ / K₂CO₃ | Aryl boronic acids | 1-Arylisoquinoline | |

| Direct C-H Activation | C8 | Rh(III) catalyst | Diaryliodonium salts | 8-Arylisoquinoline | |

| Nucleophilic Addition | C1 | Grignard Reagents (R-MgBr) | N/A | 1-Alkyl-1,2-dihydroisoquinoline | mdpi.com |

| Nucleophilic Addition | C1 | Organolithium Reagents (R-Li) | N/A | 1-Alkyl-1,2-dihydroisoquinoline | mdpi.com |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used to construct biaryl and heteroaryl-aryl structures. nih.gov The general mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For the isoquinoline scaffold, this reaction provides a powerful means of introducing aryl or vinyl substituents. While specific studies on this compound are limited, related heterocyclic trifluoroborates, such as isoquinolin-4-yltrifluoroborate, have been shown to be effective coupling partners. nih.gov It is anticipated that 6-halo-isoquinolines, as precursors to the title compound, would readily participate in Suzuki-Miyaura coupling. The reaction tolerates a wide range of functional groups and benefits from the commercial availability of diverse boronic acids. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of a 6-Halo-isoquinoline

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 6-Bromo-isoquinoline | Arylboronic Acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene (B28343)/H₂O | 6-Aryl-isoquinoline |

This table represents typical conditions for Suzuki-Miyaura reactions involving halo-aza-aromatics, based on general literature. nih.govnih.gov

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for vinylic C-H bond functionalization. rsc.org The mechanism proceeds via oxidative addition of the halide to palladium, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.orglibretexts.org

The reactivity of halo-isoquinolines in the Heck reaction is established. For instance, 5-bromoisoquinoline (B27571) has been successfully coupled with fluorous alkenes under modified Jeffery conditions, utilizing a Pd(OAc)₂ catalyst. researchgate.net This provides a strong precedent for the expected reactivity of 6-bromo-isoquinoline, a closely related positional isomer and potential precursor to this compound. The reaction conditions can be tailored to favor either linear or branched products, although trans-isomers are typically favored. rsc.orgorganic-chemistry.org

Table 2: Representative Heck Reaction of 6-Bromo-isoquinoline

| Reactant 1 | Reactant 2 | Catalyst | Additive / Base | Solvent | Product |

|---|---|---|---|---|---|

| 6-Bromo-isoquinoline | n-Butyl acrylate | Pd(OAc)₂ | NaOAc / n-Bu₄N⁺Br⁻ | DMF | (E)-n-Butyl 3-(isoquinolin-6-yl)acrylate |

This table illustrates a plausible Heck reaction based on conditions reported for related halo-aromatics and halo-isoquinolines. researchgate.netorganic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The copper salt is believed to form a copper acetylide, which then participates in the palladium catalytic cycle. youtube.com This reaction is fundamental for the synthesis of internal alkynes, which are valuable intermediates in the preparation of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov

Aryl halides and pseudohalides are standard electrophiles in this transformation. nih.gov While specific examples employing this compound were not identified in the surveyed literature, its halo-precursors are expected to be competent substrates. The mild reaction conditions and tolerance for various functional groups make the Sonogashira coupling a versatile tool for the alkynylation of the isoquinoline core. wikipedia.org

Table 3: Representative Sonogashira Coupling of 6-Halo-isoquinoline

| Reactant 1 | Reactant 2 | Catalyst / Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 6-Iodo-isoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 6-(Phenylethynyl)isoquinoline |

This table shows representative conditions for Sonogashira couplings based on general procedures for aryl halides. wikipedia.orgorganic-chemistry.orggelest.com

Derivatization Strategies for Structural Diversification

Beyond cross-coupling reactions, the this compound scaffold can be diversified through reactions that modify the heterocyclic core itself. These include alkylation, acylation, and cycloaddition reactions. The electronic nature of the substrate is a critical factor governing the outcome of these transformations.

Alkylation Reactions at Various Positions

Alkylation of the isoquinoline ring can occur at either the nitrogen atom (N-alkylation) or a carbon atom (C-alkylation).

N-Alkylation: The nitrogen atom of the isoquinoline ring is basic and nucleophilic, allowing it to be alkylated by alkyl halides to form the corresponding isoquinolinium salt. However, the presence of the electron-withdrawing trifluoromethyl group at the C-6 position reduces the basicity and nucleophilicity of the nitrogen atom compared to the parent isoquinoline, potentially requiring more forcing conditions for alkylation. Regioselective N-alkylation can often be achieved with (hetero)benzyl halides. rsc.org

C-Alkylation: Direct Friedel-Crafts alkylation of the carbocyclic ring is generally challenging for electron-deficient systems like this compound due to the deactivating nature of the CF₃ group and the pyridine ring. umn.edu Alternative strategies are required. For instance, methods have been developed for the C-4 alkylation of isoquinolines using vinyl ketones as electrophiles under acidic conditions, a process that does not require pre-activation of the nitrogen atom and shows tolerance for substituents at the C-6 position. acs.org However, rhodium-catalyzed C-H alkylation methods that are effective for quinolines have been reported to fail for isoquinoline. nih.gov

Acylation Reactions

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com However, this reaction is notoriously ineffective on aromatic rings that are strongly deactivated by electron-withdrawing groups. umn.eduyoutube.com The this compound molecule contains two deactivating features: the trifluoromethyl group and the inherent electron-deficient character of the pyridine portion of the isoquinoline system. Consequently, electrophilic aromatic substitution via Friedel-Crafts acylation on the carbocyclic ring is not considered a viable strategy for the derivatization of this compound. youtube.comnih.gov

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical route to construct complex, three-dimensional architectures from planar aromatic systems. nih.gov Isoquinolines can participate in such reactions, behaving as either the diene or dienophile component depending on the reaction partner and conditions. Given the electron-deficient nature of this compound, it is expected to be a reactive dienophile in Diels-Alder type reactions with electron-rich dienes.

Photochemical cycloadditions offer another avenue for derivatization. Photoinduced [2+2] cycloadditions between isoquinoline derivatives and electron-deficient alkenes have been reported. rsc.org Furthermore, visible-light mediated energy transfer processes can enable dearomative cycloadditions of azaarenes like quinolines and isoquinolines with a wide variety of alkenes. nih.gov These methods allow for the conversion of the flat aromatic scaffold into complex polycyclic structures, though specific examples starting with this compound are not detailed in the surveyed literature. The electron-withdrawing substituent would be expected to significantly influence the regioselectivity and rate of such transformations. rsc.orgnih.gov

Functionalization of the Trifluoromethyl Group

The functionalization of the trifluoromethyl (-CF3) group in aromatic compounds is a challenging yet significant area of synthetic chemistry, offering pathways to novel derivatives with altered chemical and biological properties. The robust nature of the C-F bonds in the -CF3 group makes its transformation difficult, often requiring harsh reaction conditions or specialized reagents.

Despite extensive research into the reactivity of trifluoromethylated heterocycles, specific studies detailing the direct functionalization of the trifluoromethyl group in This compound are not extensively documented in publicly available scientific literature. General methodologies for the transformation of aryl -CF3 groups have been developed for other classes of compounds, which could theoretically be applied to this compound. These transformations primarily fall into categories such as hydrolysis, reduction, and defluorinative functionalization.

Hydrolysis to Carboxylic Acid:

One potential transformation of a trifluoromethyl group is its hydrolysis to a carboxylic acid (-COOH). This conversion is typically achieved under strong acidic conditions. For instance, studies on trifluoromethylated triarylphosphines have demonstrated that a mixture of fuming sulfuric acid and boric acid can facilitate the hydrolysis of the -CF3 group. nih.gov The proposed mechanism involves the formation of a difluorocarbocation intermediate, which is then attacked by water, leading to the eventual formation of the carboxylic acid. However, the applicability of these harsh conditions to the isoquinoline ring system, which can be sensitive to strong acids, would need to be experimentally verified for this compound.

Reductive Defluorination:

Another approach to functionalizing the trifluoromethyl group is through reductive defluorination, which can lead to the formation of difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) groups. These transformations can significantly alter the electronic and steric properties of the molecule. Methods for reductive defluorination often involve the use of reducing agents in combination with transition metal catalysts or photoredox catalysis. While these methods have been applied to various trifluoromethylarenes, specific examples involving this compound are not readily found in the literature.

Defluorinative Functionalization:

More advanced strategies involve the selective activation of a single C-F bond to enable the introduction of other functional groups. These defluorinative functionalization reactions represent a powerful tool for the diversification of trifluoromethylated compounds. Such reactions can be promoted by various means, including transition metals, main-group Lewis acids, or photoredox catalysis, leading to the formation of new C-C, C-N, or C-S bonds. nih.gov The successful application of these methods to this compound would open up a wide range of synthetic possibilities.

Due to the lack of specific published research on the functionalization of the trifluoromethyl group in this compound, detailed research findings and data tables for this particular compound cannot be provided at this time. The information presented here is based on general principles of trifluoromethyl group reactivity observed in other aromatic systems. Further experimental investigation is required to explore and establish efficient protocols for the transformation of the -CF3 group in this compound.

Computational and Theoretical Studies of 6 Trifluoromethyl Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(Trifluoromethyl)isoquinoline, these studies elucidate its electronic nature, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on related quinoline (B57606) and isoquinoline (B145761) derivatives provide a framework for understanding this compound. For instance, DFT calculations on isoquinoline itself have been used to determine its dipole moment, rotational constants, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net

Table 1: Predicted Electronic Properties from DFT Studies on Related Isoquinolines

| Property | Description | Predicted Effect for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap suggests higher reactivity. | Likely reduced compared to unsubstituted isoquinoline due to the electron-withdrawing -CF3 group. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Increased, making the molecule a better electron acceptor. |

| Ionization Potential (IP) | The energy required to remove an electron from a neutral atom or molecule. | Increased, making the molecule more resistant to oxidation. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Significantly altered due to the high polarity of the C-F bonds in the -CF3 group. |

This table is illustrative and based on principles derived from computational studies on similar compounds. researchgate.netnih.gov

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of intermolecular interactions. X-ray crystallography combined with computational methods like Hirshfeld surface analysis provides detailed insights into these interactions. For fluorinated quinolines, studies have shown that crystal packing is often dictated by a combination of N–H···N hydrogen bonds, C–H···F interactions, π···π stacking, and C–F···F–C contacts. tandfonline.comresearchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. | Likely to cause stacking of the isoquinoline ring systems. tandfonline.comresearchgate.net |

| C–H···N Hydrogen Bonds | A weak hydrogen bond between a C-H donor and the nitrogen acceptor. | Connects molecules into chains or more complex networks. |

| C–H···F Interactions | Weak hydrogen bonds involving the fluorine atoms of the -CF3 group. | Contributes to the stability of the three-dimensional crystal lattice. tandfonline.com |

| F···F Interactions | Interactions between fluorine atoms of adjacent molecules. | Can influence the orientation of the -CF3 groups within the crystal. tandfonline.comresearchgate.net |

This table outlines the expected interactions based on studies of analogous fluorinated heterocyclic compounds. tandfonline.comresearchgate.netcetjournal.it

Molecular Dynamics Simulations

While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations are particularly useful for studying the interaction of a small molecule like this compound with a biological macromolecule, such as a protein or enzyme. These simulations can reveal how the molecule binds to its target, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the protein upon binding. This information is critical for understanding the mechanism of action and for designing more potent derivatives.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for optimizing lead compounds. creative-biolabs.com These models correlate variations in the chemical structure of a series of compounds with their biological activity. creative-biolabs.com

For a molecule like this compound, a SAR study would involve synthesizing and testing various analogs with modifications at different positions of the isoquinoline ring to determine which chemical groups are crucial for activity. creative-biolabs.com QSAR takes this a step further by creating a mathematical model that quantitatively relates physicochemical properties (descriptors) of the molecules to their activity. japsonline.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the three-dimensional properties of the molecules, such as steric, electrostatic, and hydrophobic fields. nih.gov Such models have been successfully developed for other isoquinoline and quinazoline (B50416) derivatives to predict their inhibitory activity against targets like the enzyme AKR1C3 or EGFR. japsonline.comnih.gov These models generate contour maps that highlight regions where modifications to the molecular structure would likely increase or decrease biological activity, thereby guiding the design of new, more potent compounds. nih.gov

Table 3: Key Components of a 3D-QSAR Model

| Component | Description | Application to this compound |

|---|---|---|

| Training Set | A series of structurally related compounds with known biological activities. | A set of isoquinoline derivatives with varying substituents. |

| Molecular Alignment | Superimposing all molecules in the training set based on a common scaffold. | Aligning the isoquinoline core of all derivatives. nih.gov |

| Descriptor Calculation | Calculating steric, electrostatic, hydrophobic, and other fields around the aligned molecules. | The -CF3 group would strongly influence the electrostatic and hydrophobic fields. |

| Statistical Model | Developing a mathematical equation linking the descriptors to the biological activity (e.g., using PLS analysis). | The model would predict the activity of new, unsynthesized isoquinoline derivatives. |

| Model Validation | Testing the model's predictive power using internal (e.g., cross-validation) and external test sets. | Ensures the model is robust and not overfitted. nih.govresearchgate.net |

This table describes the general workflow for developing a QSAR model. nih.gov

Computational Predictions of Biological Target Interactions and Mechanisms

Computational methods are increasingly used to predict the biological targets of small molecules, a process sometimes referred to as target fishing or in silico target prediction. nih.gov This approach can help to identify the mechanism of action for a compound or uncover potential off-target effects. The process often involves a multi-step workflow.

Initially, a compound like this compound can be screened against databases of known pharmacophores (3D arrangements of essential features for biological activity). This can generate a list of potential protein targets. Following this, molecular docking is used to predict the binding mode and affinity of the compound within the active site of the prioritized protein targets. These docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the molecule and amino acid residues of the protein. Finally, MD simulations can be run on the most promising protein-ligand complexes to assess their stability and dynamic behavior.

Computational studies on quinoline derivatives have successfully predicted potential inhibitory activity against various target classes, including G protein-coupled receptors, kinases, and enzymes like oxidoreductases. tandfonline.comresearchgate.net Such approaches could be applied to this compound to generate hypotheses about its biological function that can then be tested experimentally. tandfonline.comresearchgate.net

Advanced Applications of 6 Trifluoromethyl Isoquinoline in Research

Medicinal Chemistry Research and Drug Discovery

The 6-(trifluoromethyl)isoquinoline moiety is a key building block in the design and synthesis of new molecules with potential therapeutic value. Its unique structural and electronic properties make it a versatile scaffold for targeting a wide array of biological systems.

As a Privileged Scaffold in Drug Design

The isoquinoline (B145761) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets. nih.gov When combined with a trifluoromethyl (-CF3) group, its potential is further amplified. The -CF3 group is highly electronegative and lipophilic, properties that can significantly influence a molecule's interaction with biological targets. nih.gov This substitution can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding affinity to target proteins. The pyrrolo[2,1-a]isoquinoline (B1256269) structure, a related scaffold, is found in various alkaloids with demonstrated biological activities, including antitumor and antiviral properties, further highlighting the importance of the isoquinoline core in drug discovery. nih.gov

The trifluoromethyl group's strong electron-withdrawing nature alters the electronic distribution of the isoquinoline ring system, which can modulate the pKa of nearby nitrogen atoms and influence hydrogen bonding capabilities. These modifications are crucial for optimizing drug-receptor interactions and improving pharmacokinetic profiles. The strategic placement of the -CF3 group at the 6-position of the isoquinoline ring provides a vector for further chemical modification, allowing for the creation of extensive libraries of compounds for high-throughput screening.

Exploration in Anticancer Research

The quest for novel anticancer agents has led researchers to explore various heterocyclic compounds, with isoquinoline derivatives showing considerable promise. The introduction of a trifluoromethyl group can enhance the cytotoxic potential of these molecules. For instance, certain 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines have exhibited potent growth inhibition against a range of human cancer cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov While not direct derivatives of this compound, this demonstrates the potential of the trifluoromethyl group in enhancing anticancer activity in related heterocyclic systems.

Similarly, research into thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group has shown their potential as anticancer agents. nih.gov One such derivative, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as a highly active compound. nih.gov These findings support the rationale for exploring this compound-based compounds for their antiproliferative activities against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity/Finding |

| 2,6-dichlorobenzaldehydehydrazone derivative of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridine | Various human cancer cell lines | Nanomolar potency in growth inhibition. nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Various human cancer cell lines | Identified as the most active among a series of newly synthesized compounds. nih.gov |

Potential in Enzyme Inhibition Studies

The unique electronic properties of the trifluoromethyl group make this compound derivatives attractive candidates for the design of enzyme inhibitors. The -CF3 group can act as a bioisostere for other chemical groups, influencing the binding affinity and selectivity of a compound for its target enzyme.

Research has shown that the substitution of a methyl group with a trifluoromethyl group in captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, resulted in a highly potent analog with an IC50 of 3 x 10⁻¹⁰ M. nih.gov This highlights the significant impact a trifluoromethyl group can have on inhibitory activity. Furthermore, isoquinoline and quinoline (B57606) derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), catechol-O-methyltransferase (COMT), and monoamine oxidase B (MAO-B). bohrium.com The development of this compound-based compounds could therefore lead to potent and selective inhibitors for a variety of enzymatic targets.

| Compound Class/Derivative | Target Enzyme | Key Finding |

| Trifluoromethyl-containing captopril analog | Angiotensin-Converting Enzyme (ACE) | IC50 of 3 x 10⁻¹⁰ M, demonstrating high potency. nih.gov |

| Quinoline derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Identified as potential inhibitors through molecular docking simulations. bohrium.com |

Development of Anti-inflammatory Agents

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Isoquinoline derivatives have been explored for their anti-inflammatory properties. For example, a series of isoquinoline-1-carboxamide (B73039) derivatives were synthesized and evaluated for their effects on the production of pro-inflammatory mediators. nih.gov One compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), was found to suppress the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and inhibit the MAPKs/NF-κB pathway in microglial cells. nih.gov

Furthermore, novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide-releasing properties have been synthesized and tested for their anti-inflammatory activity. nih.gov One such compound, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, demonstrated anti-inflammatory activity comparable to that of indomethacin (B1671933) in a rat paw edema model. nih.gov These studies suggest that the this compound scaffold is a promising starting point for the development of new anti-inflammatory drugs.

| Compound/Derivative | Mechanism of Action/Target | Experimental Model | Key Finding |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Inhibition of MAPKs/NF-κB pathway | LPS-treated BV2 microglial cells | Suppressed production of pro-inflammatory mediators like IL-6 and TNF-α. nih.gov |

| 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | Not specified | Carrageenan-induced rat paw edema | Anti-inflammatory activity comparable to indomethacin. nih.gov |

Investigation of Neuroprotective Properties

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. There is a critical need for new neuroprotective agents that can slow or halt this process. Isoquinoline alkaloids and their derivatives have been investigated for their potential neuroprotective effects. mdpi.com These effects are often attributed to their ability to reduce oxidative stress, inhibit neuroinflammation, and modulate various signaling pathways involved in neuronal survival. mdpi.com

Quinoxaline derivatives, which are structurally related to isoquinolines, have also shown promise. A newly synthesized quinoxaline-derived compound, PAQ (4c), demonstrated neuroprotective action in a cellular model of Parkinson's disease, with its effects partially attributed to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels. nih.gov Given that sulfonamide derivatives have also been reported to possess antioxidant and neuroprotective properties, the incorporation of a trifluoromethyl group into an isoquinoline scaffold could lead to the development of potent neuroprotective agents. frontiersin.org The antioxidant potential of isoquinoline alkaloids is linked to the lone pair of electrons on their nitrogen atom and the presence of functional groups like hydroxyl groups. mdpi.com

Role in Antiviral Research

The emergence of drug-resistant viruses and novel viral pathogens necessitates the continuous search for new antiviral therapies. The isoquinoline scaffold has been identified as a promising framework for the development of such agents. researchgate.net For example, isoquinolone derivatives have been identified as inhibitors of the influenza virus polymerase complex. nih.gov While an initial hit compound showed cytotoxicity, further synthesis and structure-activity relationship studies led to the discovery of a less toxic derivative with a higher 50% cytotoxic concentration (CC50) value. nih.gov

The introduction of a trifluoromethyl group into various heterocyclic structures has been shown to enhance antiviral properties. mdpi.com For example, trifluoromethylthiolane derivatives have demonstrated inhibitory effects against Herpes simplex virus type 1 (HSV-1). mdpi.com Quinoxaline derivatives have also been investigated for their activity against a range of viruses, including influenza and HIV. nih.gov This body of research suggests that this compound derivatives could be valuable candidates for the development of novel antiviral drugs targeting a variety of viral pathogens.

| Compound/Derivative Class | Virus | Target/Mechanism | Key Finding |

| Isoquinolone derivatives | Influenza A and B viruses | Viral polymerase activity | Identified a less toxic derivative with improved safety profile. nih.gov |

| Trifluoromethylthiolane derivatives | Herpes simplex virus type 1 (HSV-1) | Inhibition of viral reproduction | Significantly inhibited HSV-1 reproduction. mdpi.com |

| Quinoxaline derivatives | Influenza viruses, HIV | NS1 protein (Influenza), Reverse transcriptase (HIV) | Identified as potential antiviral agents. nih.gov |

Application in Antitubercular Agent Development

The quest for new and effective treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis, is a global health priority, especially with the rise of drug-resistant strains. While direct studies on the antitubercular activity of this compound are not extensively documented in publicly available research, the broader class of isoquinoline and quinoline derivatives has shown considerable promise.

Research into C-1 substituted tetrahydroisoquinolines has demonstrated their potential as antimycobacterial agents. science.gov These studies have focused on understanding the structure-activity relationships to enhance their potency and selectivity. Furthermore, there is a significant interest in developing compounds that can act as adjunct therapies, synergizing with existing first-line antitubercular drugs like rifampicin (B610482) and ethambutol (B1671381) to increase their efficacy and combat resistance. science.gov The inclusion of a trifluoromethyl group, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, which are desirable properties for antitubercular drug candidates.

Contribution to Antiplasmodial Agent Synthesis

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health issue. The isoquinoline and quinoline scaffolds are central to many antimalarial drugs. Although specific antiplasmodial data for this compound is limited in the available literature, related compounds have been synthesized and evaluated, providing insights into the potential of this chemical class.

For instance, studies on 2-methoxy-4-methylanilides bearing an isoquinoline moiety have shown antiplasmodial activity. One such compound demonstrated an IC50 value of 69 μM against the 3D7 strain of P. falciparum. nih.gov The corresponding quinoline analog showed a similar activity with an IC50 of 62 μM. nih.gov Interestingly, the naphthyl analogue in the same study exhibited even higher activity, suggesting that while the nitrogen-containing heterocycle is tolerated, it may not be an absolute requirement for the observed antiplasmodial effect in that specific chemical series. nih.gov The development of derivatives of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide has also been explored, with some compounds showing high potency against chloroquine-resistant P. falciparum strains. malariaworld.org

Table 1: Antiplasmodial Activity of Selected Isoquinoline and Quinoline Derivatives

| Compound/Derivative | Parasite Strain | IC50 (μM) |

| Isoquinoline-containing 2-methoxy-4-methylanilide | P. falciparum (3D7) | 69 |

| Quinoline-containing 2-methoxy-4-methylanilide | P. falciparum (3D7) | 62 |

| Naphthyl-containing 2-methoxy-4-methylanilide | P. falciparum (3D7) | 38 |

| Chloroquine | P. falciparum (3D7) | - |

| Chloroquine | P. falciparum (Dd2) | - |

| 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide | P. falciparum (FCB1) | Highly Active |

This table presents data for isoquinoline and quinoline derivatives to provide context for the potential antiplasmodial activity of the this compound scaffold.

Materials Science Applications

The unique photophysical and electronic properties of aromatic heterocyclic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Development of Advanced Materials with Specific Optical Characteristics

Quinoline derivatives are recognized for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), owing to their high electroluminescence efficiency. mdpi.com The modification of the quinoline structure allows for the tuning of emission spectra and other physical properties. mdpi.com

Research on pyrazoloquinoline derivatives has shown that their optical properties can be systematically altered by chemical modifications. mdpi.com The absorption spectra of these compounds typically show a strong band in the 240–340 nm range, associated with π-π* transitions, and another band in the 415–650 nm range, attributed to n-π* transitions. mdpi.com The introduction of electron-donating or electron-withdrawing groups can shift the HOMO and LUMO energy levels, thereby tuning the emission color. mdpi.com While specific data for this compound is not available, the trifluoromethyl group, being a strong electron-withdrawing group, would be expected to significantly influence the optical and electronic properties of any material into which it is incorporated.

Electronic Properties in Organic Electronics Research

The performance of organic electronic devices, such as organic thin-film transistors (OTFTs), is highly dependent on the molecular structure and packing of the organic semiconductor. The ability to control the motion of electrons through these materials is a key area of research. The structure of this compound, with its rigid aromatic system and the electron-withdrawing trifluoromethyl group, suggests its potential as a building block for n-type organic semiconductors. The trifluoromethyl group can enhance electron affinity and influence intermolecular interactions, which are critical for efficient charge transport.

Chemical Biology and Probe Development

Chemical probes are essential tools in chemical biology for the elucidation of biological pathways and the identification of new drug targets.

As a Tool Compound for Studying Biological Pathways

While there are no specific reports detailing the use of this compound as a chemical probe, the isoquinoline scaffold has been explored for its ability to interact with biological targets. For example, 1-(phenyl)isoquinoline carboxamide analogues have been synthesized and shown to be selective inhibitors of thyrotropin-releasing hormone (TRH) receptors. nih.gov This highlights the potential of the isoquinoline core to serve as a basis for the development of selective ligands for various receptors and enzymes. The introduction of a trifluoromethyl group could enhance the binding affinity and selectivity of such probes, as well as improve their metabolic stability, making them more suitable for in vivo studies. The development of 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones as selective androgen receptor modulators further underscores the utility of the trifluoromethyl-substituted quinoline/isoquinoline scaffold in creating molecules that can selectively perturb biological pathways. nih.gov

Investigation of Biological Interactions and Mechanisms of this compound Remains an Area for Future Research

Despite the growing interest in trifluoromethyl-substituted heterocyclic compounds in medicinal chemistry, detailed research findings on the specific biological interactions and mechanisms of action for this compound are not extensively available in publicly accessible scientific literature. The presence of the trifluoromethyl group at the 6-position of the isoquinoline ring is anticipated to enhance its pharmacological properties, including metabolic stability and binding affinity to biological targets, a concept supported by studies on related molecules. However, specific data from enzyme inhibition assays or receptor binding studies directly involving this compound are currently limited.

The broader class of isoquinoline alkaloids has been recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These activities are generally attributed to their ability to interact with various biological targets such as enzymes and receptors, and to modulate cellular signaling pathways. For instance, various isoquinoline derivatives have been investigated as inhibitors of protein kinases and as modulators of G-protein coupled receptors (GPCRs).

Research on a closely related compound, 6-(trifluoromethyl)isoquinolin-1(2H)-one, has provided some insights into the potential bioactivity of the this compound scaffold. Studies have demonstrated its antiproliferative activity against certain cancer cell lines. This suggests that the inclusion of the trifluoromethyl group on the isoquinoline framework can indeed lead to potent biological effects. The proposed mechanisms for these effects often involve the induction of apoptosis and the modulation of key signaling pathways within cancer cells.

However, without direct experimental evidence, the specific enzymes, receptors, or cellular pathways that this compound interacts with, and the precise nature of these interactions (e.g., binding affinities, inhibition constants), remain to be elucidated. Future research, including in vitro and in vivo studies, is necessary to fully characterize the biological profile of this compound and to determine its potential for therapeutic applications.

Analytical Techniques for Characterization of 6 Trifluoromethyl Isoquinoline and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for the characterization of 6-(trifluoromethyl)isoquinoline, offering insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: Proton NMR spectra are used to determine the number and types of hydrogen atoms present. For instance, in derivatives like 6-methoxy-2-methyl-4-(trifluoromethyl)quinoline, characteristic signals corresponding to aromatic protons, methoxy (B1213986) groups, and methyl groups are observed at specific chemical shifts (δ). wiley-vch.de Similarly, for 3-phenyl-1-(trifluoromethyl)isoquinoline, the aromatic protons appear as a multiplet in the range of δ 7.44-8.31 ppm. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. In this compound derivatives, the carbon atom of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms. For example, in 3-phenyl-1-(trifluoromethyl)isoquinoline, the CF₃ carbon appears as a quartet with a coupling constant (¹JCF) of approximately 286.1 Hz. rsc.org The chemical shifts of other carbon atoms in the isoquinoline (B145761) ring system are also diagnostic.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for compounds containing the trifluoromethyl group. The ¹⁹F NMR spectrum of this compound and its derivatives typically shows a singlet for the CF₃ group, with a chemical shift that can be influenced by the electronic environment. For example, the chemical shift for the CF₃ group in 3-phenyl-1-(trifluoromethyl)isoquinoline is observed at approximately -62.05 ppm relative to an internal standard. rsc.org This technique is highly sensitive to the local electronic environment of the fluorine atoms. nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | 8.00 (d), 7.54 (s), 7.41 (dd), 7.32 (s), 3.95 (s), 2.76 (s) | 158.0, 155.3, 144.6, 132.7, 130.7, 123.5, 122.5, 122.1, 118.9, 101.7, 55.3, 24.7 | -62.8 | wiley-vch.de |

| 3-Phenyl-1-(trifluoromethyl)isoquinoline | 8.31 (d), 7.92 (s), 7.82 (d), 7.75 (dd), 7.68 (m), 7.60 (t), 7.48 (m) | 152.9, 148.0, 131.7, 130.5, 129.9, 129.8, 128.6, 128.4, 128.2, 127.9, 127.5, 125.8 (q, J=286.1 Hz), 122.2 | -62.05 | rsc.org |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound and its derivatives, mass spectrometry provides the exact mass of the molecule, which helps in confirming its chemical formula. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of the molecular formula. rsc.org For example, the molecular ion peak (M+) for 6-methoxy-2-methyl-4-(trifluoromethyl)quinoline is observed at a mass-to-charge ratio (m/z) of 241. wiley-vch.de

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of a derivative like 6-methoxy-2-methyl-4-(trifluoromethyl)quinoline, characteristic absorption bands for C-H, C=N, C=C, and C-F stretching and bending vibrations can be observed. wiley-vch.de The presence of the trifluoromethyl group is often indicated by strong absorption bands in the region of 1100-1350 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of isoquinoline and its derivatives typically shows absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic system. rsc.org For instance, a study on trifluoromethylated quinoline-phenol Schiff bases showed electronic transitions in the 250–500 nm UV–vis region. beilstein-journals.org The absorption maxima can be influenced by the substituents on the isoquinoline ring.

Chromatographic Methods

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC is often employed. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The conditions for HPLC analysis, such as the type of column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve the desired separation. For example, chiral HPLC analysis on a chiral stationary phase has been used to determine the enantiomeric ratio of chiral amide derivatives. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds, including isoquinoline derivatives. nih.govresearchgate.net This method is widely employed in the analysis of complex mixtures, such as plant extracts, to identify and quantify specific alkaloids. researchgate.net In the context of this compound and its derivatives, GC analysis allows for the verification of purity, identification of by-products from synthesis, and quantification in various matrices.

The methodology involves injecting a sample into the chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.